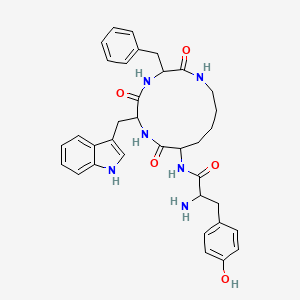
(S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotridecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotridecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C35H40N6O5 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotidecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that suggest various pharmacological properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound features:
- Indole moiety : Known for its role in various biological activities.
- Triazacyclotridecane framework : Implicating potential interactions with biological targets.
The molecular formula is C31H45N5O5, and it has a significant molecular weight that may influence its pharmacokinetics and dynamics.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds containing indole and triazole rings have demonstrated significant antioxidant properties. For instance, related structures showed high inhibition rates against DPPH radicals and lipid peroxidation .
- Anticancer Potential : Macrocyclic compounds similar to this structure have shown promise as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), a key player in cancer cell survival . Inhibition of APE1 can lead to increased apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the hydroxyl group in the phenyl ring suggests potential anti-inflammatory activity. Compounds with similar hydroxyl substitutions have been reported to exhibit significant inhibition of inflammatory pathways .
Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds with structural similarities to our target compound. The results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro:
| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 81.00 ± 1.25 | 15.00 ± 3.00 |
| Target Compound | TBD | TBD |
Anticancer Mechanisms
In a study focusing on APE1 inhibitors, several derivatives were screened for their ability to inhibit endonuclease activity. The target compound's structural features align with those known to enhance binding affinity to APE1:
- Inhibition Rate : Compounds similar to our target demonstrated up to 45% inhibition at specific concentrations.
Anti-inflammatory Studies
Research indicated that compounds with similar hydroxyl substitutions exhibited notable anti-inflammatory effects in cellular models:
| Study Focus | Result |
|---|---|
| Lipopolysaccharide-induced inflammation in macrophages | Significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha) |
Eigenschaften
CAS-Nummer |
213769-33-6 |
|---|---|
Molekularformel |
C35H40N6O5 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29+,30-,31-/m0/s1 |
InChI-Schlüssel |
CFVGCGXJRNVTFP-LYXINOJLSA-N |
SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Isomerische SMILES |
C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















